A chemotherapeutic agent that acts against erythrocytic forms of malarial parasites. Hydroxychloroquine appears to concentrate in food vacuoles of affected protozoa. It inhibits plasmodial heme polymerase. (From Gilman et al., Goodman and Gilman's The Pharmacological Basis of Therapeutics, 9th ed, p970)
See also: Hydroxychloroquine (has active moiety).
Hydroxychloroquine sulfate
CAS No.: 747-36-4
Cat. No.: VC21350324
Molecular Formula: C18H28ClN3O5S
Molecular Weight: 434.0 g/mol
Purity: 99%
* For research use only. Not for human or veterinary use.

CAS No. | 747-36-4 |
---|---|
Molecular Formula | C18H28ClN3O5S |
Molecular Weight | 434.0 g/mol |
IUPAC Name | 2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid |
Standard InChI | InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) |
Standard InChI Key | JCBIVZZPXRZKTI-UHFFFAOYSA-N |
SMILES | CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O |
Canonical SMILES | CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O |
Appearance | White Solid |
Melting Point | 242-244°C |
Chemical Structure and Properties
Structural Characteristics
Hydroxychloroquine sulfate is chemically designated as 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]ethylamino]ethanol sulfate in a 1:1 ratio . The compound contains a quinoline ring structure with specific functional groups that contribute to its pharmacological activity. As an aminoquinoline derivative, it shares structural similarities with chloroquine but includes a hydroxyl group that modifies its pharmacokinetic properties and potentially reduces toxicity .
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that influence its pharmaceutical formulation and biological activity:
Standard pharmaceutical preparations typically contain 200 mg of hydroxychloroquine sulfate, which is equivalent to 155 mg of the base form, reflecting the molecular weight contribution of the sulfate component .
Pharmacology
Mechanism of Action
Hydroxychloroquine exhibits multiple mechanisms of action that contribute to its diverse therapeutic applications. As an antimalarial agent, it inhibits parasite growth by interfering with heme detoxification in the digestive vacuole of the Plasmodium parasite . The compound increases the pH of acidic vesicles, which disrupts the fusion of autophagosomes with lysosomes and impairs intracellular processes necessary for parasite survival .
In autoimmune conditions, hydroxychloroquine's immunomodulatory effects stem from its ability to:
-
Inhibit Toll-like receptor signaling
-
Reduce cytokine production
-
Interfere with antigen processing and presentation
-
Stabilize lysosomal membranes
These mechanisms collectively contribute to the reduction of inflammatory responses and modulation of immune system activity in conditions like rheumatoid arthritis and systemic lupus erythematosus .
Pharmacodynamics
The pharmacodynamic profile of hydroxychloroquine is characterized by its relatively slow onset of action in treating autoimmune conditions, often requiring weeks to months to achieve full therapeutic effects . This contrasts with its more rapid activity against malarial parasites, where clinical improvement can be observed within days of treatment initiation .
Clinical Applications
Rheumatologic Disorders
The compound has established efficacy in treating several rheumatologic conditions:
-
Rheumatoid arthritis: As a disease-modifying antirheumatic drug (DMARD), hydroxychloroquine reduces symptoms and may slow disease progression
-
Systemic lupus erythematosus (SLE): The medication stabilizes disease activity, reduces flare frequency, and improves survival rates in patients with SLE
-
Chronic discoid lupus erythematosus: Hydroxychloroquine effectively manages skin manifestations of this condition
In these applications, the immunomodulatory properties of hydroxychloroquine provide therapeutic benefits without the severe immunosuppression associated with other treatments, making it suitable for long-term disease management .
Research Findings in COVID-19
Clinical Studies Overview
The investigation of hydroxychloroquine as a potential treatment for COVID-19 has yielded mixed results across various clinical settings. A comprehensive review identified 43 reports examining hydroxychloroquine treatment for COVID-19 patients, with 25 reporting positive clinical efficacy, 15 showing no improvement, and three demonstrating worse clinical outcomes in patients who received the drug .
Timing of Administration
The timing of hydroxychloroquine administration appears to significantly influence treatment outcomes. Studies where the medication was administered within 48 hours of hospital admission showed more favorable results compared to delayed administration . Of nine studies reporting early administration (within 48 hours), six demonstrated clinical improvement, while only two of five studies with later administration (more than 48 hours after admission or in ICU) showed positive outcomes .
Representative Studies and Findings
A selection of key studies demonstrates the heterogeneity in research findings:
Study | Patient Population | HCQ Dosage | Outcomes | Adverse Events |
---|---|---|---|---|
Zelenko 2020 | 1450 outpatients | 2000 mg total | 2 deaths, 6 hospitalizations, 4 intubations | Nausea or diarrhea in 10% |
Yu 2020 | 568 critically ill patients | 3400 mg avg total | 18.8% death rate in HCQ group vs. 45.8% in usual care | None reported |
Cavalcanti 2020 | 667 hospitalized patients | 5600 mg twice daily | No significant difference in 15-day outcome | 30 reports of increased QTc, 6 arrhythmias |
Skipper 2020 | 423 outpatients | 3800 mg total | No statistically significant improvement | Gastrointestinal side effects |
These studies highlight the variability in treatment protocols, patient populations, and outcomes observed across clinical investigations .
Pharmacokinetics
Absorption and Distribution
Hydroxychloroquine sulfate is absorbed completely and rapidly following oral administration . The compound exhibits a large volume of distribution due to extensive tissue binding, with particularly high concentrations in the liver, spleen, kidneys, and lungs . It also crosses the placenta and can be detected in breast milk .
Metabolism and Elimination
The metabolism of hydroxychloroquine occurs primarily in the liver, where it undergoes dealkylation to form active metabolites . The compound exhibits a remarkably prolonged elimination half-life, contributing to its persistent therapeutic effects and allowing for less frequent dosing in maintenance therapy . Studies indicate significant interindividual variability in pharmacokinetic parameters, which may influence treatment response and toxicity profiles .
Bioequivalence Considerations
Bioequivalence studies assess whether different formulations of hydroxychloroquine sulfate deliver comparable amounts of active ingredient to the systemic circulation . Such studies evaluate parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC) . Regulatory approval of generic formulations typically requires demonstration of bioequivalence to reference products within specified statistical intervals .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume